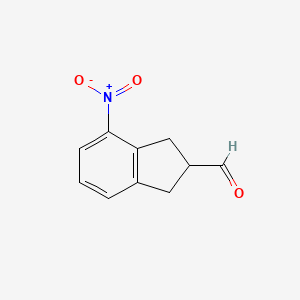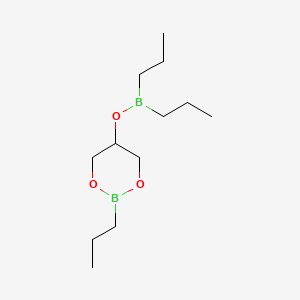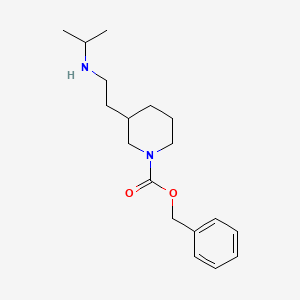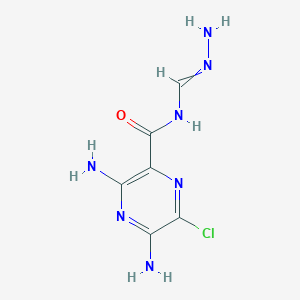
4-nitro-2,3-dihydro-1H-indene-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-nitro-2,3-dihydro-1H-indene-2-carbaldehyde is an organic compound with a unique structure that includes a nitro group and an indene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-2,3-dihydro-1H-indene-2-carbaldehyde can be achieved through several methods:
Oxidation Method: This involves the oxidation of 4-nitro-2,3-dihydro-1H-indene-2-methanol using an oxidizing agent such as potassium permanganate or chromium trioxide.
Hydroxy Substitution Method: This method involves the reaction of 4-nitro-2,3-dihydro-1H-indene-2-methanol with an acidic solution, followed by acid-catalyzed dehydration to yield the desired aldehyde.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
化学反応の分析
Types of Reactions
4-nitro-2,3-dihydro-1H-indene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Reaction Conditions: Reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products
Oxidation: 4-nitro-2,3-dihydro-1H-indene-2-carboxylic acid.
Reduction: 4-amino-2,3-dihydro-1H-indene-2-carbaldehyde.
Substitution: Various substituted indene derivatives depending on the nucleophile used.
科学的研究の応用
4-nitro-2,3-dihydro-1H-indene-2-carbaldehyde has several applications in scientific research:
作用機序
The mechanism of action of 4-nitro-2,3-dihydro-1H-indene-2-carbaldehyde involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity.
Pathways Involved: It may affect cellular pathways related to oxidative stress, apoptosis, and signal transduction.
類似化合物との比較
4-nitro-2,3-dihydro-1H-indene-2-carbaldehyde can be compared with other similar compounds such as:
2,3-dihydro-1H-indene-4-carbaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.
1H-indene-3-carbaldehyde: Has a different position of the aldehyde group, leading to different reactivity and applications.
特性
分子式 |
C10H9NO3 |
|---|---|
分子量 |
191.18 g/mol |
IUPAC名 |
4-nitro-2,3-dihydro-1H-indene-2-carbaldehyde |
InChI |
InChI=1S/C10H9NO3/c12-6-7-4-8-2-1-3-10(11(13)14)9(8)5-7/h1-3,6-7H,4-5H2 |
InChIキー |
FROFHGIDUFUGMG-UHFFFAOYSA-N |
正規SMILES |
C1C(CC2=C1C=CC=C2[N+](=O)[O-])C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-bromo-3,6,9,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B13974428.png)

![Dimethyl 3-([tert-butyl(dimethyl)silyl]oxy)pentanedioate](/img/structure/B13974438.png)



![3-Isopropyl-8-methoxy-6-methylimidazo[1,5-a]pyrazine](/img/structure/B13974456.png)



